REACTION_SMILES
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[Br:1][C:2]1([Br:13])[C:3]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12])([Br:14])[CH2:4]1.[Li:15][CH3:16]>>[CH:2]1=[C:3]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12])[CH2:4]1
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Name
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OCCCCCCCC1(Br)CC1(Br)Br
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCCCCCC1(Br)CC1(Br)Br
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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[Li]C
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCCCCCC1=CC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |